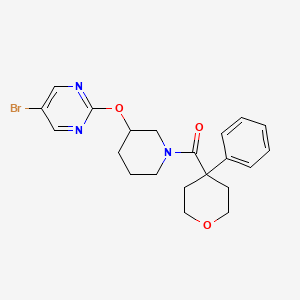
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C21H24BrN3O3 and its molecular weight is 446.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant research findings and case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Pyrimidine moiety : The presence of a bromine atom at the 5-position enhances its reactivity and biological interactions.
- Piperidine ring : This nitrogen-containing heterocycle is known for its role in enhancing binding affinity to biological targets.
- Tetrahydropyran group : This cyclic ether contributes to the compound's lipophilicity and overall pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination of pyrimidine : The starting material is 5-bromopyrimidine, which is synthesized through standard bromination techniques.
- Formation of the piperidine derivative : The bromopyrimidine reacts with piperidine under basic conditions to form the piperidine-linked product.
- Methanone formation : The final step involves the reaction of the piperidine derivative with a suitable acylating agent to introduce the methanone functionality.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromopyrimidine moiety can engage in hydrogen bonding and π-stacking interactions with nucleic acids or proteins, potentially inhibiting their function.
Anticancer Activity
Research indicates that similar pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with piperidine structures have shown efficacy in inhibiting Na+/K(+)-ATPase and Ras oncogene activity in various cancer cell lines, which suggests that our compound may also possess similar activities .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in several human cancer cell lines. For example:
- Cell Line Testing : Compounds structurally related to this compound displayed growth inhibition comparable to established anticancer agents, indicating potential therapeutic applications.
Case Studies
Several case studies highlight the biological relevance of compounds similar to this compound:
- Study on Na+/K(+)-ATPase Inhibition : A study found that certain piperidine derivatives significantly inhibited Na+/K(+)-ATPase activity, leading to reduced viability in glioma cells .
- Antitumor Efficacy : Another investigation reported that pyrimidine derivatives exhibited cytotoxic effects against melanoma and non-small-cell lung cancers, supporting their role as potential anticancer agents .
Data Table
The following table summarizes key properties and biological activities associated with this compound and related compounds:
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C20H20BrN5O2 |
| Molecular Weight | 442.3 g/mol |
| Anticancer Activity | Inhibits cancer cell growth |
| Mechanism of Action | Inhibition of Na+/K(+)-ATPase |
| Related Cell Lines | Glioma, melanoma, non-small-cell lung cancers |
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3/c22-17-13-23-20(24-14-17)28-18-7-4-10-25(15-18)19(26)21(8-11-27-12-9-21)16-5-2-1-3-6-16/h1-3,5-6,13-14,18H,4,7-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBRNAZBYGZERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)OC4=NC=C(C=N4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














